molecular formula C9H20ClNS B1403659 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride CAS No. 1820718-39-5

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride

Cat. No. B1403659
M. Wt: 209.78 g/mol
InChI Key: WXBJTDNCFAXOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820718-39-5 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The IUPAC name of the compound is 2-((isobutylthio)methyl)pyrrolidine hydrochloride . The InChI Code is 1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C9H20ClNS and it has a molecular weight of 209.78 g/mol .

Scientific Research Applications

1. Synthesis and Structural Studies

  • The synthesis and crystal structure of compounds closely related to 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride have been extensively studied, revealing their potential in forming three-dimensional network structures through various molecular interactions (Lennartson & McKenzie, 2011).

2. Biological and Pharmaceutical Applications

  • Pyrrolidines, including those structurally similar to the compound , have significant biological effects and are used in various medical applications, indicating a potential research interest in their synthesis and properties (Żmigrodzka et al., 2022).

3. Chemical Transformations and Reactions

  • Studies on the chemical transformations of related sulfanyl compounds have shown unexpected reactions and product formations, highlighting the complex chemistry and potential utility in synthetic chemistry (Nedolya et al., 2018).

4. Spectroscopic Analysis

  • Spectroscopic investigations of similar sulfanyl compounds have been conducted to analyze molecular stability, charge delocalization, and potential applications as chemotherapeutic agents (Alzoman et al., 2015).

5. Synthesis of Novel Heterocyclic Systems

  • The synthesis of derivatives of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride has been explored for the formation of novel heterocyclic systems, which could have implications in drug design and materials science (Bondarenko et al., 2016).

6. Application in Organic Catalysis

  • Derivatives of pyrrolidine, including those structurally similar to 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride, have been used as efficient organocatalysts in various chemical reactions, indicating their versatility in synthetic organic chemistry (Singh et al., 2013).

properties

IUPAC Name

2-(2-methylpropylsulfanylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJTDNCFAXOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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